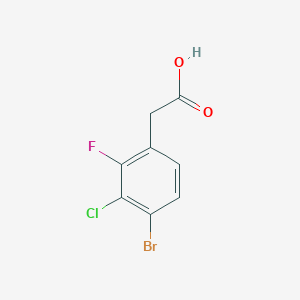

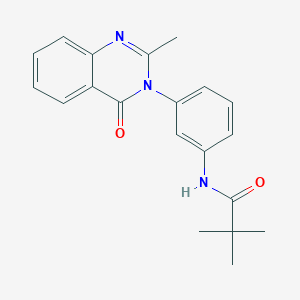

![molecular formula C11H15N3 B2510928 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2201693-00-5](/img/structure/B2510928.png)

7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains a bicyclo[2.2.1]heptane core structure . This core is a common structural motif found in many bioactive compounds . Attached to this core is a 2-methylpyrimidin-4-yl group, which is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” would be expected to exhibit the characteristics of both the bicyclo[2.2.1]heptane core and the 2-methylpyrimidin-4-yl group . The bicyclo[2.2.1]heptane core is a rigid, three-dimensional structure, while the 2-methylpyrimidin-4-yl group would contribute to the aromaticity and potential reactivity of the molecule.Chemical Reactions Analysis

The chemical reactivity of “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” would be influenced by the presence of the bicyclo[2.2.1]heptane core and the 2-methylpyrimidin-4-yl group . The bicyclo[2.2.1]heptane core could potentially undergo reactions typical of cycloalkanes, while the 2-methylpyrimidin-4-yl group could participate in reactions typical of pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” would be influenced by its molecular structure. For example, the bicyclo[2.2.1]heptane core could contribute to the compound’s rigidity and potentially its boiling and melting points . The 2-methylpyrimidin-4-yl group could contribute to the compound’s polarity and solubility .Applications De Recherche Scientifique

Asymmetric Synthesis

The compound is used in the field of asymmetric synthesis. Organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones afford products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo [2.2.1]heptane .

Natural Product Scaffolds

The compound is used in the creation of natural product scaffolds. The diazabicyclo [2.2.1]heptane structures are especially interesting as core components of biologically active products .

Drug Development

The compound is used in drug development. Around 30% of small molecule drugs developed in the last 30 years are either natural products, or their close relatives .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, which include “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mécanisme D'action

Target of Action

It is known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Mode of Action

It is known that an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[221]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Orientations Futures

The future research directions for “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” could include further exploration of its synthesis, reactivity, and potential applications. Given the biological activity of many pyrimidine derivatives , this compound could be of interest in the development of new pharmaceuticals or bioactive compounds.

Propriétés

IUPAC Name |

7-(2-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-12-7-6-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDRVPZKJSKQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2C3CCC2CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

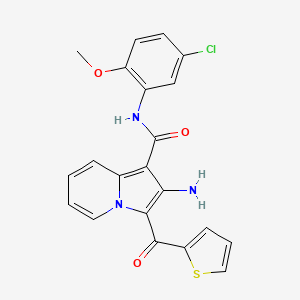

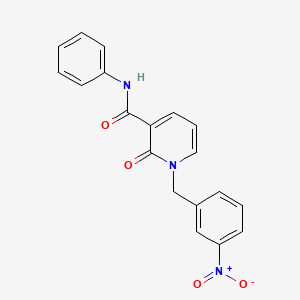

![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)

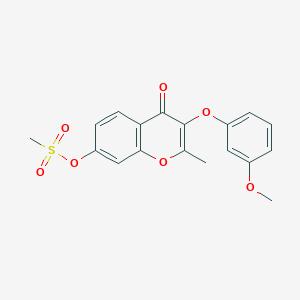

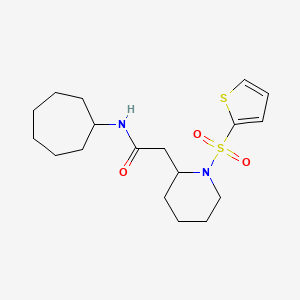

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)

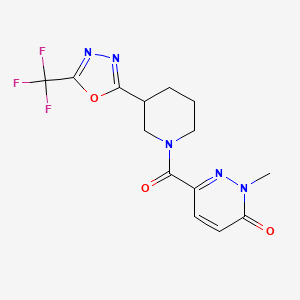

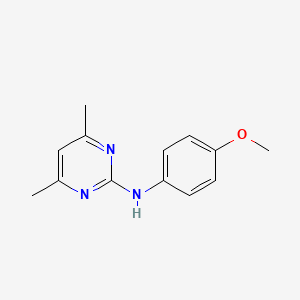

![1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510853.png)

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)

![methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)